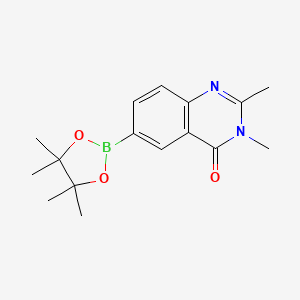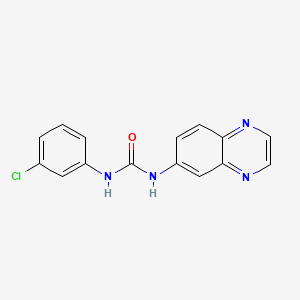
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one is a useful research compound. Its molecular formula is C16H21BN2O3 and its molecular weight is 300.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The compound has been utilized as a raw material in synthesis, with its structure confirmed by various spectroscopic methods including FT-IR, NMR, and mass spectrometry. Density functional theory (DFT) calculations have also been employed to understand its molecular structure, showing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
Chemical Structure Analysis
- Molecular Conformation Studies : The compound has been a subject of interest in studies exploring molecular conformations, where its non-aromatic carbocyclic ring adopts different conformations. X-ray diffraction has been used extensively for these investigations, revealing complex structural interactions like hydrogen bonds and pi-stacking interactions (Cruz et al., 2006).
Application in Antimicrobial and Antineoplastic Research
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial activity. This includes the investigation of novel quinazolin-4(3H)-one derivatives synthesized for their antibacterial and antifungal properties (Öztürk, Okay, & Yıldırım, 2020).
- Antineoplastic Properties : The compound has been used in synthesizing derivatives with potential antitumor properties. Studies have evaluated these derivatives in models like ascites carcinoma, demonstrating their effectiveness against various cancers (Markosyan et al., 2019).
Advanced Analytical Techniques
- Spectroscopic and Crystallographic Studies : Advanced techniques such as FT-IR, NMR, MS spectroscopies, and single crystal X-ray diffraction have been used for characterizing the structure and properties of derivatives of this compound. These studies provide insights into the molecular structure and potential applications of these derivatives in various fields (Wu, Chen, Chen, & Zhou, 2021).
作用機序
Mode of Action
It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .
Biochemical Pathways
The compound may be involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it could be involved in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures.
将来の方向性
The use of boronic acids and their derivatives in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is a well-established and active area of research . Future research may focus on developing new reactions involving these compounds, or improving the efficiency and selectivity of existing reactions.
生化学分析
Biochemical Properties
It is known that it can participate in borylation reactions .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be involved .
Dosage Effects in Animal Models
The effects of different dosages of 2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
特性
IUPAC Name |
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-10-18-13-8-7-11(9-12(13)14(20)19(10)6)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGPXRVSOBRZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3011941.png)
![3-bromo-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B3011942.png)
![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)



![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
![2-(4-fluorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B3011952.png)
![4-methyl-2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B3011954.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)


![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)
